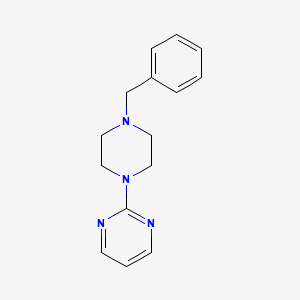

2-(4-benzyl-1-piperazinyl)pyrimidine oxalate

Descripción general

Descripción

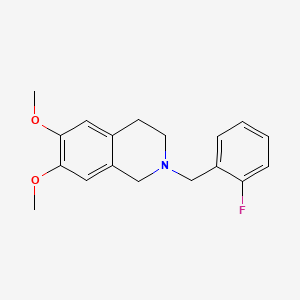

“2-(4-benzyl-1-piperazinyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

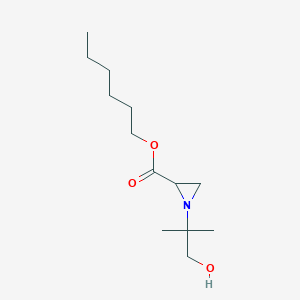

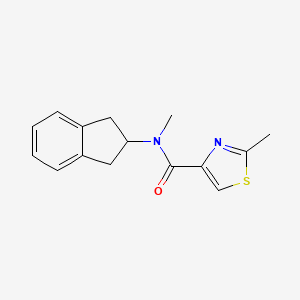

The molecular formula of “2-(4-benzyl-1-piperazinyl)pyrimidine” is C15H18N4 . The average mass is 254.330 Da and the monoisotopic mass is 254.153152 Da .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

The piperazine moiety is a common feature in many pharmaceutical drugs due to its biological and pharmacological activity. Compounds like “2-(4-benzyl-1-piperazinyl)pyrimidine oxalate” are often used in the synthesis of drugs that target a wide range of conditions, from cardiovascular diseases to psychiatric disorders . For instance, piperazine derivatives are integral in drugs such as aripiprazole and quetiapine, which are used to treat schizophrenia and bipolar disorder.

Antimicrobial Agents

Pyrimidine scaffolds, such as in “2-(4-benzyl-1-piperazinyl)pyrimidine oxalate”, have shown promise as antimicrobial agents. They have been synthesized and tested for in vitro activity against various bacterial and fungal strains, showing comparable activity to standard drugs . This application is particularly crucial in the development of new treatments for drug-resistant microbial pathogens.

Anticancer Research

Pyrimidine derivatives exhibit a range of biological activities, including anticancer properties. The structural diversity of these compounds allows for the design of targeted therapies that can interfere with specific pathways involved in cancer cell proliferation .

Antiviral Therapeutics

The pyrimidine nucleus is also explored for its antiviral capabilities. Researchers have been investigating the use of pyrimidine derivatives in the treatment of viral infections, with some compounds showing promising results in preclinical studies .

Anti-inflammatory and Analgesic Applications

Due to their chemical structure, pyrimidine derivatives can act as anti-inflammatory and analgesic agents. They have been studied for their potential to reduce inflammation and alleviate pain, which could lead to new treatments for chronic inflammatory conditions .

Antioxidant Properties

Compounds with a pyrimidine base have been identified to possess antioxidant properties. These properties are beneficial in combating oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders .

Antimalarial Activity

The fight against malaria has led to the exploration of pyrimidine derivatives as potential antimalarial drugs. Some studies have shown that these compounds can be effective in inhibiting the growth of Plasmodium, the parasite responsible for malaria .

Chemical Synthesis and Catalysis

In the field of organic synthesis, “2-(4-benzyl-1-piperazinyl)pyrimidine oxalate” can be used as a building block for creating a variety of complex molecules. Its reactivity makes it a valuable compound in catalysis and the development of new synthetic methodologies .

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleic acid synthesis and signal transduction . The specific pathways affected by this compound would depend on its targets and mode of action.

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSYTYUUIPYPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320520 | |

| Record name | 2-(4-benzylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198192 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Benzylpiperazin-1-yl)pyrimidine | |

CAS RN |

115495-96-0 | |

| Record name | 2-(4-benzylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)

![(1-adamantylmethyl){[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3834842.png)

![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)

![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3834904.png)

![6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3834919.png)

![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)